2-amino-4-(4-chlorophenyl)-1-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-4-(4-chlorophenyl)-1-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole class of heterocyclic compounds. This compound is characterized by its complex structure, which includes an amino group, a chlorophenyl group, a methoxyphenyl group, and a carbonitrile group attached to a pyrrole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-1-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Nitrile Group Introduction: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-chlorophenyl)-1-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or alkyl halides can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
2-amino-4-(4-chlorophenyl)-1-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-chlorophenyl)-1-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure but with a different position of the methoxy group.
2-amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 2-amino-4-(4-chlorophenyl)-1-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorophenyl and methoxyphenyl groups, along with the nitrile group, provides a unique combination of electronic and steric effects that can be exploited in drug design and other applications.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C18H14ClN3O |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1-(3-methoxyphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C18H14ClN3O/c1-23-15-4-2-3-14(9-15)22-11-17(16(10-20)18(22)21)12-5-7-13(19)8-6-12/h2-9,11H,21H2,1H3 |
InChI Key |
JYBCRTTXJHYKPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C(=C2N)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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